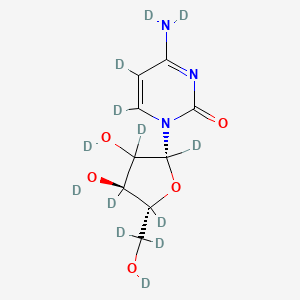

Cytidine-d13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytidine is a pyrimidine nucleoside that acts as a component of RNA and is a precursor of uridine . It plays a crucial role in various physiological and biochemical reactions, including neuronal-glial glutamate cycling, cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cytidine and its derivatives, including Cytidine-d13, often involves the use of cytosine and ribose or uridine as primary raw materials . One improved methodology for the synthesis of cytidine-containing nucleotides involves using a soluble ether-linked polyethylene glycol (PEG) support with a carboxylethoxy linker . This method avoids the formation of by-products during cleavage from the support and eliminates the need for dialysis for purification .

Industrial Production Methods

Industrial production of cytidine typically involves microbial fermentation. For instance, a recombinant strain of E. coli, engineered through atmospheric room temperature plasma mutagenesis and metabolic engineering, has been used to produce cytidine efficiently . The strain’s genetic modifications enhance its tolerance to uridine monophosphate structural analogs and improve its cytidine production capabilities .

化学反应分析

Types of Reactions

Cytidine-d13 undergoes various chemical reactions, including:

Oxidation: Cytidine can be oxidized to form uridine.

Reduction: Reduction reactions can convert cytidine to its deoxy form, deoxycytidine.

Common Reagents and Conditions

Common reagents used in these reactions include cytidine deaminase (CDA) for deamination, and phosphorylating agents for phosphorylation reactions . Conditions for these reactions vary, but they often involve specific enzymes and controlled environments to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include uridine, deoxycytidine, and various phosphorylated derivatives of cytidine .

科学研究应用

作用机制

Cytidine-d13 exerts its effects primarily through its incorporation into RNA and DNA. In RNA, it participates in the synthesis and regulation of various cellular processes. In DNA, cytidine analogs can cause chain termination during replication, leading to cell cycle arrest and apoptosis . The molecular targets include cytidine deaminase and deoxycytidine kinase, which are involved in the metabolism and activation of cytidine analogs .

相似化合物的比较

Cytidine-d13 can be compared with other cytidine analogs such as:

- **Cytarabine

Gemcitabine: A cytidine analog used in cancer treatment that causes masked chain termination in DNA.

属性

分子式 |

C9H13N3O5 |

|---|---|

分子量 |

256.30 g/mol |

IUPAC 名称 |

5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D,15D/hD2 |

InChI 键 |

UHDGCWIWMRVCDJ-MLAHJCSWSA-N |

手性 SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)

![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)

![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)

![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)

![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester](/img/structure/B12362929.png)

![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)